2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene
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Overview
Description
“2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene” is a chemical compound . It is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a bromine atom and at the 4-position with a pentafluoroethyl group .Mechanism of Action
Target of Action
Brominated thiophenes are generally known to interact with various electrophiles .
Mode of Action
2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene undergoes metalation-alkylation reactions with various electrophiles to form 5-alkylated 2-bromo products . It can also undergo coupling reactions to form novel potential dielectric materials for organic thin film transistors .
Biochemical Pathways
Brominated thiophenes are often used in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could potentially influence the action, efficacy, and stability of this compound . .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene in laboratory experiments is its high solubility in common organic solvents such as chloroform and dichloromethane, making it easy to handle and purify. However, one limitation is that this compound is a highly polar compound, which may affect its compatibility with certain materials and substrates.
Future Directions
There are several future directions for the research and development of 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene. One potential area of focus is the optimization of its electronic properties for use in more efficient and stable organic electronic devices. Additionally, further research is needed to investigate the potential applications of this compound in other fields such as materials science and catalysis. Overall, this compound has shown great potential as a versatile and useful compound in various scientific disciplines.
Synthesis Methods
The most common method for synthesizing 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene involves the bromination of 4-(1,1,2,2,2-pentafluoroethyl)thiophene using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst such as iron or copper. The reaction can be carried out in various solvents such as dichloromethane or chloroform, and the product can be purified using column chromatography.
Scientific Research Applications
2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a building block in the synthesis of various organic semiconductors and has shown promising results in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
properties
IUPAC Name |
2-bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF5S/c7-4-1-3(2-13-4)5(8,9)6(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARVYUHYCYARDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(C(F)(F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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